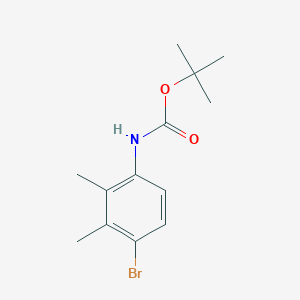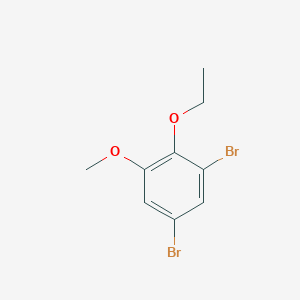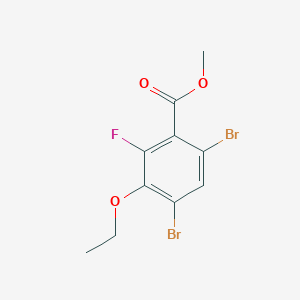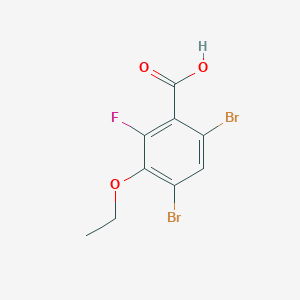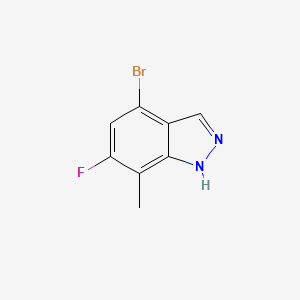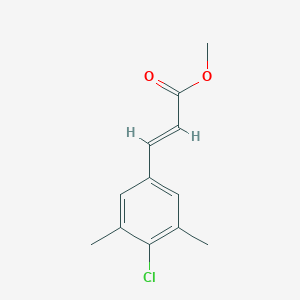
(E)-Methyl 3-(4-chloro-3,5-dimethylphenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Methyl 3-(4-chloro-3,5-dimethylphenyl)acrylate, also known as M3CDMA, is an important and versatile compound in organic synthesis. It has a wide range of applications in the fields of medicinal chemistry, pharmaceuticals, and materials science. M3CDMA has been used in the synthesis of various compounds, such as amino acids, peptides, and other organic molecules. In addition, it has been used in the synthesis of various drugs, such as antifungal agents, anti-inflammatory agents, and anti-cancer agents.
Mécanisme D'action
Target of Action
It’s worth noting that the compound contains a 4-chloro-3,5-dimethylphenyl group, which is similar to 4-chloro-3,5-dimethylphenol . This phenolic compound is known to be bactericidal against most Gram-positive bacteria but less effective against Staphylococci and Gram-negative bacteria .
Mode of Action
For instance, 4-chloro-3,5-dimethylphenol, a related compound, is known to have antimicrobial properties .
Biochemical Pathways
Given the potential antimicrobial properties of related compounds, it may interfere with the metabolic processes of bacteria, leading to their death .
Result of Action
If it shares similar properties with 4-chloro-3,5-dimethylphenol, it may exhibit bactericidal effects against certain types of bacteria .
Avantages Et Limitations Des Expériences En Laboratoire
(E)-Methyl 3-(4-chloro-3,5-dimethylphenyl)acrylate has several advantages for lab experiments. It is a versatile compound that can be used in a variety of organic synthesis reactions. It is also non-toxic and non-irritating, making it safe to use in the laboratory. Furthermore, it is non-carcinogenic and non-mutagenic, making it suitable for use in experiments involving human subjects. However, it has some limitations, such as its high cost and the need for specialized equipment and reagents.
Orientations Futures
There are several potential future directions for (E)-Methyl 3-(4-chloro-3,5-dimethylphenyl)acrylate research. One potential direction is to further explore its mechanism of action and biochemical and physiological effects. Another potential direction is to develop new synthesis methods for the compound. Additionally, further research could be done to explore its potential applications in drug discovery, material synthesis, and organic synthesis. Finally, further research could be done to explore its potential use in the development of new polymers, such as polycarbonates and polyesters.
Méthodes De Synthèse
(E)-Methyl 3-(4-chloro-3,5-dimethylphenyl)acrylate can be synthesized using a variety of methods, including the Wittig reaction, the Suzuki-Miyaura reaction, and the Stille reaction. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium salt, followed by the addition of a base. The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with an organohalide. The Stille reaction involves the reaction of an organostannane with an organohalide.
Applications De Recherche Scientifique
(E)-Methyl 3-(4-chloro-3,5-dimethylphenyl)acrylate has been used in numerous scientific research applications, such as drug discovery, material synthesis, and organic synthesis. In drug discovery, it has been used in the synthesis of various drugs, such as antifungal agents, anti-inflammatory agents, and anti-cancer agents. In material synthesis, it has been used in the synthesis of various polymers, such as polycarbonates and polyesters. In organic synthesis, it has been used in the synthesis of various compounds, such as amino acids, peptides, and other organic molecules.
Propriétés
IUPAC Name |
methyl (E)-3-(4-chloro-3,5-dimethylphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c1-8-6-10(4-5-11(14)15-3)7-9(2)12(8)13/h4-7H,1-3H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBFUAILFRSUQA-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)C=CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1Cl)C)/C=C/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-methyl 3-(4-chloro-3,5-dimethylphenyl)acrylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



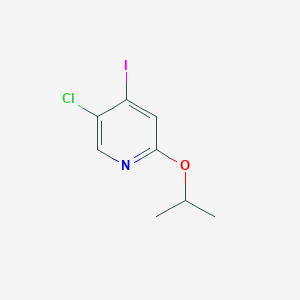
![2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyrimidine](/img/structure/B6292952.png)

